

# Application Notes and Protocols for C23 Phytoceramide in Dermatological Research

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## Compound of Interest

Compound Name: C23 Phytoceramide

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## Introduction

Ceramides are essential lipid molecules in the stratum corneum that are critical for maintaining the skin's barrier function and preventing transepidermal water loss (TEWL).[1] A decline in ceramide levels is associated with various skin conditions, including atopic dermatitis, psoriasis, and age-related dryness.[2][3] Phytoceramides, which are plant-derived ceramides, offer a promising approach for replenishing skin ceramides and restoring barrier function.[4] This document provides detailed application notes and protocols for the formulation and evaluation of **C23 phytoceramide** for topical delivery in dermatological research. **C23 phytoceramide** (N-tricosanoyl-phytosphingosine) is a long-chain sphingolipid that has been identified in sources such as Citrus sinensis.[5] Long-chain ceramides are integral to the skin's barrier integrity.[6]

## Data Presentation: Efficacy of Topical Phytoceramides

The following tables summarize quantitative data from studies on the effects of topical phytoceramide application on key skin barrier function parameters.

Table 1: Improvement in Skin Hydration Following Topical Phytoceramide Application

Formulation/Treatment	Duration of Study	Method of Measurement	Improvement in Skin Hydration	Reference
Phytoceramide-based cream	3 months	Special testing machine	>35% increase	[7]
Natural oil-derived phytoceramides	14 days	Corneometer	Significant increase from baseline	[8]
Phytoceramide supplement (konjac-derived)	6 weeks	Subject self-assessment	Significant reduction in dryness	[9]

Table 2: Reduction in Transepidermal Water Loss (TEWL) with Phytoceramide Treatment

Formulation/Treatment	Study Population	Method of Measurement	Reduction in TEWL	Reference
Oral glucosylceramides	Patients with atopic eczema	Not specified	Significant reduction	[10][11]
Ceramide-containing cream and cleanser	Patients with contact dermatitis	Not specified	Significant decrease within 2 weeks	[12]
Silicone membrane (to artificially reduce TEWL)	Healthy volunteers	Evaporimeter	1-2 g/m <sup>2</sup> /h immediate reduction	[13]

Table 3: Modulation of Inflammatory Markers by Ceramides

Ceramide/Treatment	In Vitro/In Vivo Model	Inflammatory Marker	Effect	Reference
Ceramides	Keratinocytes	Pro-inflammatory cytokines	Enhanced production	[14]
Ceramide-1-phosphate	Cells	TNF $\alpha$ -induced NF- $\kappa$ B activation	Inhibition	[15]
Th2 cytokines (IL-4, IL-13)	Reconstructed human epidermis	Ceramide synthesis	Inhibition	[16][17]
IL-6	Keratinocytes	Ceramide synthesis	Inhibition	[18]

## Experimental Protocols

### Protocol 1: Preparation of a Topical C23 Phytoceramide Formulation (Oil-in-Water Nanoemulsion)

This protocol describes the preparation of a 2% **C23 phytoceramide** nanoemulsion for enhanced skin delivery.[19]

Materials:

- **C23 Phytoceramide** (N-tricosanoyl-phytosphingosine)
- Oil phase: Caprylic/capric triglyceride
- Aqueous phase: Purified water
- Surfactant: Polysorbate 80
- Co-surfactant: Sorbitan oleate
- Preservative: Phenoxyethanol
- High-shear homogenizer

- Particle size analyzer

Procedure:

- Oil Phase Preparation:
  1. Disperse 2g of **C23 phytoceramide** in 20g of caprylic/capric triglyceride.
  2. Heat the mixture to 80-90°C while stirring until the phytoceramide is completely dissolved.  
[\[20\]](#)
- Aqueous Phase Preparation:
  1. In a separate vessel, dissolve 1g of phenoxyethanol in 72g of purified water.
  2. Heat the aqueous phase to 80-90°C.
- Emulsification:
  1. Add the oil phase to the aqueous phase while maintaining the temperature at 80-90°C.
  2. Add 4g of Polysorbate 80 and 1g of Sorbitan oleate to the mixture.
  3. Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes.
- Cooling and Characterization:
  1. Allow the nanoemulsion to cool to room temperature with gentle stirring.
  2. Characterize the formulation for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer. The desired particle size is typically in the range of 20-200 nm for enhanced skin penetration.[\[19\]](#)

## Protocol 2: In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin penetration of the formulated **C23 phytoceramide** using ex vivo human or porcine skin.[\[21\]](#)[\[22\]](#)[\[23\]](#)

#### Materials:

- Franz diffusion cells
- Ex vivo human or porcine skin (full-thickness or dermatomed)
- Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to ensure sink conditions)
- **C23 phytoceramide** formulation
- High-performance liquid chromatography (HPLC) system for analysis
- Water bath/circulator

#### Procedure:

- Skin Preparation:
  1. Thaw frozen ex vivo skin at room temperature.
  2. If using full-thickness skin, remove any subcutaneous fat. For dermatomed skin, ensure a consistent thickness (e.g., 500  $\mu\text{m}$ ).
  3. Cut the skin into sections large enough to fit the Franz diffusion cells.
- Franz Cell Assembly:
  1. Mount the skin sections between the donor and receptor compartments of the Franz cells, with the stratum corneum facing the donor compartment.
  2. Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
  3. Place the Franz cells in a water bath set to maintain the skin surface temperature at  $32 \pm 1^\circ\text{C}$ .
- Application of Formulation:

1. Apply a finite dose (e.g., 5-10 mg/cm<sup>2</sup>) of the **C23 phytoceramide** formulation to the skin surface in the donor compartment.[\[23\]](#)
- Sampling:
    1. At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution.
    2. After each sampling, replenish the receptor compartment with fresh, pre-warmed receptor solution to maintain sink conditions.
  - Analysis:
    1. At the end of the experiment, disassemble the Franz cells.
    2. Wash the skin surface to remove any unabsorbed formulation.
    3. Separate the epidermis and dermis.
    4. Extract the **C23 phytoceramide** from the receptor solution samples, epidermis, and dermis using an appropriate solvent.
    5. Quantify the amount of **C23 phytoceramide** in each compartment using a validated HPLC method.

## Protocol 3: In-Vivo Assessment of Skin Barrier Function in an Animal Model

This protocol describes the induction of skin barrier disruption in a murine model and the subsequent evaluation of the restorative effects of topical **C23 phytoceramide**.

Materials:

- Hairless mice
- Adhesive tape (for tape stripping)
- Transepidermal Water Loss (TEWL) meter (Evaporimeter)

- Corneometer for skin hydration measurement
- **C23 phytoceramide** formulation

- Control formulation (vehicle)

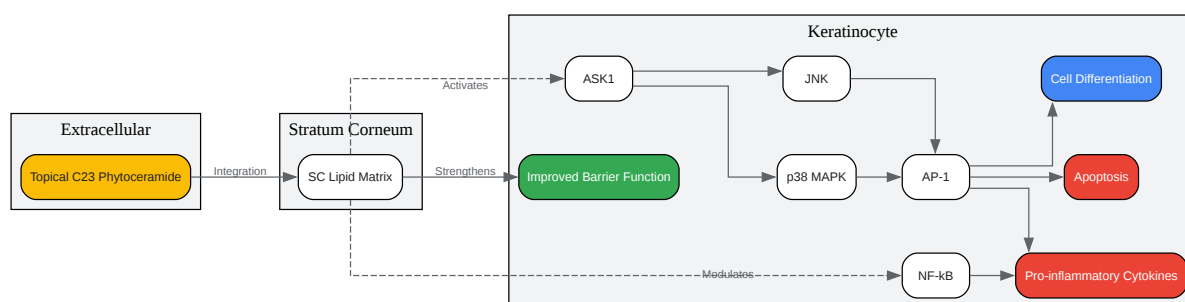
#### Procedure:

- Acclimatization:
  1. Acclimatize the animals to the housing conditions for at least one week before the experiment.
- Baseline Measurements:
  1. Measure baseline TEWL and skin hydration on the dorsal skin of the mice.
- Skin Barrier Disruption:
  1. Induce skin barrier disruption by tape stripping. This involves the repeated application and removal of adhesive tape to the same area of the skin until a predetermined increase in TEWL is achieved (e.g., 2-3 times the baseline value).[\[24\]](#)[\[25\]](#)
- Topical Application:
  1. Divide the animals into treatment and control groups.
  2. Apply a standardized amount of the **C23 phytoceramide** formulation to the tape-stripped area of the treatment group.
  3. Apply the vehicle formulation to the control group.
- Assessment of Barrier Recovery:
  1. Measure TEWL and skin hydration at regular intervals (e.g., 1, 3, 6, 12, 24, 48, and 72 hours) after treatment.

2. Compare the rate of barrier recovery (decrease in TEWL and increase in hydration) between the **C23 phytoceramide**-treated group and the control group.
- Histological and Molecular Analysis (Optional):
    1. At the end of the study, skin biopsies can be collected for histological analysis to assess epidermal structure and for molecular analysis (e.g., ELISA, RT-PCR) to measure the expression of inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6) and skin barrier-related proteins.

## Visualizations

### Signaling Pathways

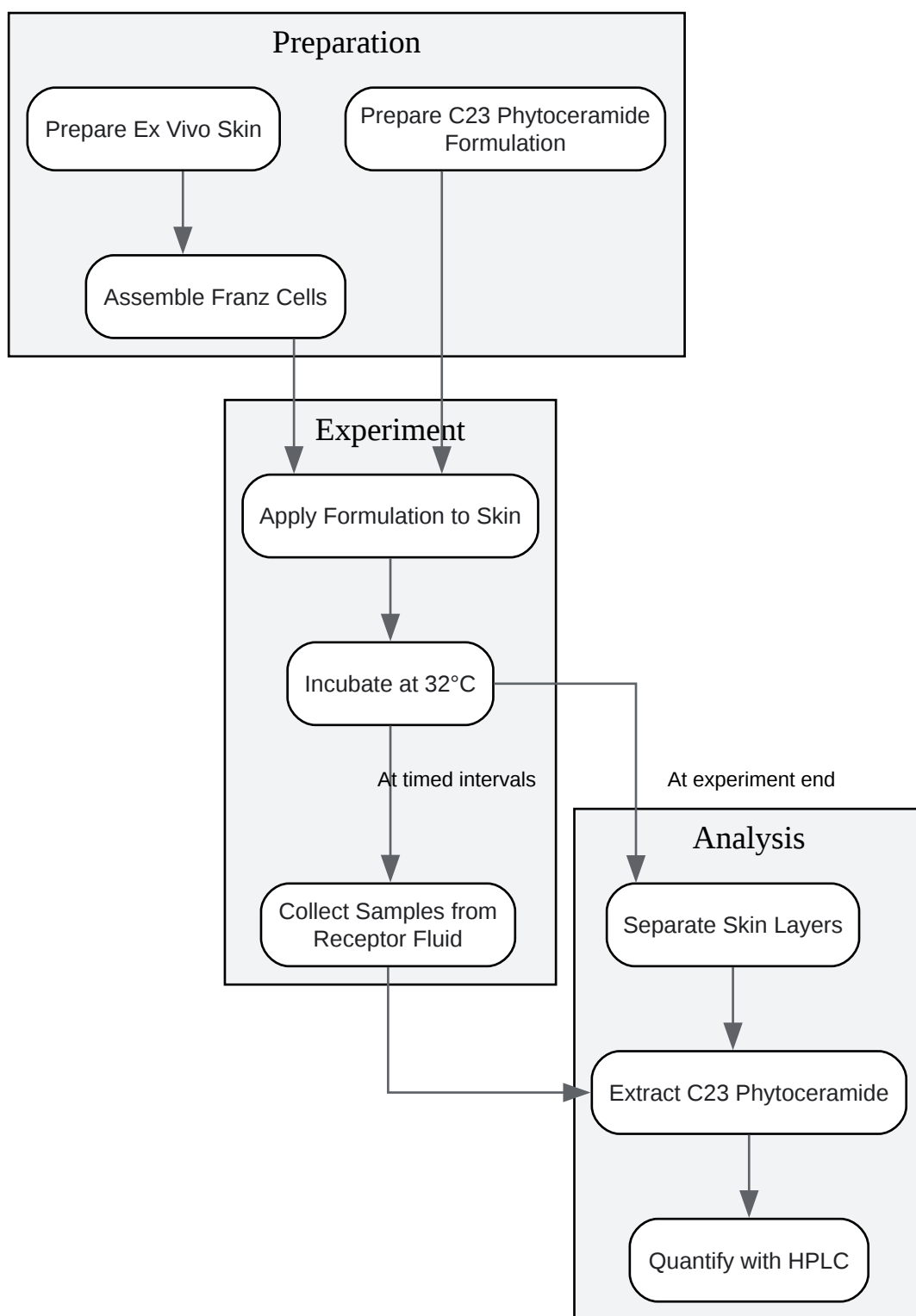


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Caption: Ceramide-mediated signaling in keratinocytes.

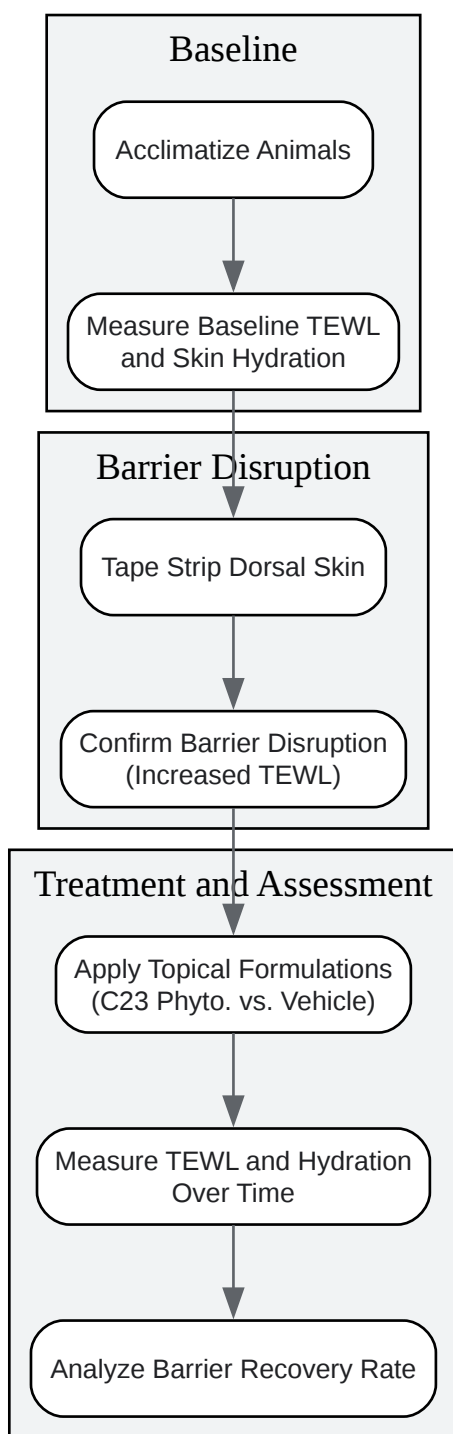
## Experimental Workflows





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Caption: In-vitro skin permeation testing workflow.



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Caption: In-vivo skin barrier repair assessment workflow.

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